PAN endonuclease-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

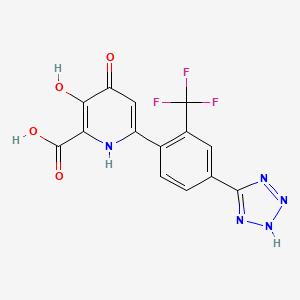

Properties

Molecular Formula |

C14H8F3N5O4 |

|---|---|

Molecular Weight |

367.24 g/mol |

IUPAC Name |

3-hydroxy-4-oxo-6-[4-(2H-tetrazol-5-yl)-2-(trifluoromethyl)phenyl]-1H-pyridine-2-carboxylic acid |

InChI |

InChI=1S/C14H8F3N5O4/c15-14(16,17)7-3-5(12-19-21-22-20-12)1-2-6(7)8-4-9(23)11(24)10(18-8)13(25)26/h1-4,24H,(H,18,23)(H,25,26)(H,19,20,21,22) |

InChI Key |

CTOQHZRTEVUPLN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C2=NNN=N2)C(F)(F)F)C3=CC(=O)C(=C(N3)C(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of PAN Endonuclease Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core mechanism of action of inhibitors targeting the influenza virus Polymerase Acidic N-terminal (PAN) endonuclease. The PAN endonuclease is a critical component of the influenza virus's replication machinery, making it a prime target for antiviral drug development. This document details the enzyme's function, the mechanism of inhibition, relevant quantitative data, experimental protocols, and visual representations of key processes.

Introduction to the PAN Endonuclease

The influenza virus RNA-dependent RNA polymerase (RdRp) is a heterotrimeric complex composed of three subunits: Polymerase Basic 1 (PB1), Polymerase Basic 2 (PB2), and Polymerase Acidic (PA).[1][2][3] The N-terminal domain of the PA subunit, known as PAN, harbors the endonuclease activity essential for viral replication.[1][3][4]

The primary function of the PAN endonuclease is to facilitate a process called "cap-snatching."[2][4] In this process, the PB2 subunit of the polymerase binds to the 5' cap of host pre-mRNAs. Subsequently, the PAN endonuclease cleaves the host mRNA 10-13 nucleotides downstream of the cap.[2] These capped RNA fragments then serve as primers for the synthesis of viral mRNA by the PB1 subunit.[2][4] By hijacking the host's capped RNAs, the virus ensures that its own mRNAs are efficiently translated by the host cell's ribosomes.

The active site of the PAN endonuclease is highly conserved across different influenza strains and contains a (P)DXN(D/E)XK motif characteristic of many endonucleases.[1] This active site coordinates one or two divalent metal ions, typically magnesium (Mg2+) or manganese (Mn2+), which are crucial for its catalytic activity.[1][4] The presence of Mn2+ has been shown to result in greater thermal stability and higher endonuclease activity.[4]

Mechanism of Action of PAN Endonuclease Inhibitors

PAN endonuclease inhibitors are a class of antiviral drugs that specifically target the catalytic activity of this enzyme. The general mechanism of action for these inhibitors involves the chelation of the divalent metal ions in the PAN active site.[5] By binding to these essential cofactors, the inhibitors prevent the enzyme from cleaving host pre-mRNAs, thereby halting the cap-snatching process and inhibiting viral transcription.

A prominent example of a PAN endonuclease inhibitor is baloxavir marboxil, a prodrug that is rapidly metabolized to its active form, baloxavir acid.[2] Baloxavir acid effectively chelates the two metal ions in the active site through three adjacent and planar oxygen atoms.[4] This interaction blocks the substrate (host pre-mRNA) from binding and being cleaved.

The binding of these inhibitors is highly specific to the active site of the PAN endonuclease. Structural studies have revealed that these compounds fit into the active site cavity and interact with key amino acid residues, in addition to chelating the metal ions.[2] This targeted action disrupts a critical step in the viral life cycle, leading to a potent antiviral effect.

Quantitative Data on PAN Endonuclease Inhibitors

The potency of PAN endonuclease inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes representative IC50 values for various compounds against the PAN endonuclease.

| Compound | Influenza Virus Strain | IC50 (nM) | Reference Compound |

| Baloxavir acid | Influenza A/H1N1 | 1.4 - 3.1 | - |

| Baloxavir acid | Influenza A/H3N2 | 2.0 - 4.6 | - |

| Baloxavir acid | Influenza B | 8.3 - 26.2 | - |

| Experimental Cmpd 1 | Influenza A/H5N1 | 5.2 | - |

| Experimental Cmpd 2 | Influenza A/H5N1 | 7.8 | - |

| Experimental Cmpd 3 | Influenza A/H5N1 | 12.5 | - |

Note: The IC50 values presented are illustrative and can vary depending on the specific assay conditions and influenza virus strain.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of PAN endonuclease inhibitors.

This assay directly measures the enzymatic activity of the PAN endonuclease and its inhibition by test compounds.

Materials:

-

Recombinant PAN endonuclease protein

-

Single-stranded DNA (ssDNA) or RNA substrate (e.g., M13mp18 plasmid DNA)[5]

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 2 mM MnCl2, 1 mM DTT)

-

Test inhibitor compounds at various concentrations

-

Agarose gel

-

Ethidium bromide or other nucleic acid stain

-

Loading dye

Procedure:

-

Prepare reaction mixtures containing the assay buffer, recombinant PAN endonuclease (e.g., 1.5 µM), and varying concentrations of the inhibitor compound.[6]

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

-

Initiate the reaction by adding the ssDNA or RNA substrate (e.g., 100 ng).[6]

-

Incubate the reaction for a specific time (e.g., 1 hour) at 37°C.[6]

-

Stop the reaction by adding a stop solution (e.g., EDTA-containing loading dye).

-

Stain the gel with a nucleic acid stain and visualize the DNA/RNA fragments under UV light.

-

Quantify the amount of uncleaved substrate to determine the percentage of inhibition at each inhibitor concentration and calculate the IC50 value.

This method provides high-resolution structural information on how an inhibitor binds to the PAN endonuclease active site.

Materials:

-

Highly pure recombinant PAN endonuclease protein

-

Inhibitor compound

-

Crystallization solutions and screens

-

X-ray diffraction equipment

Procedure:

-

Concentrate the purified PAN endonuclease to a suitable concentration (e.g., 10 mg/mL).

-

Incubate the protein with a molar excess of the inhibitor compound.

-

Set up crystallization trials using various techniques (e.g., hanging drop or sitting drop vapor diffusion) and a range of crystallization screens.

-

Incubate the crystallization plates at a constant temperature until crystals appear.

-

Harvest the crystals and cryo-protect them for data collection.

-

Collect X-ray diffraction data at a synchrotron source.

-

Process the diffraction data and solve the crystal structure of the PAN endonuclease-inhibitor complex.[4]

-

Analyze the electron density map to determine the precise binding mode of the inhibitor in the active site.[4]

Visualizations

Caption: The cap-snatching mechanism of the influenza virus.

Caption: Workflow for a PAN endonuclease inhibition assay.

Caption: The mechanism of PAN endonuclease inhibition.

References

- 1. opacplus.bsb-muenchen.de [opacplus.bsb-muenchen.de]

- 2. Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. journals.plos.org [journals.plos.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to PAN Endonuclease-IN-1: A Potent Inhibitor of Influenza Virus Replication

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PAN endonuclease-IN-1, a potent small molecule inhibitor of the influenza virus PAN endonuclease. The document details its mechanism of action, quantitative biochemical and cellular activity, and the experimental protocols used for its characterization.

Core Function of PAN Endonuclease and the Role of this compound

The influenza virus RNA-dependent RNA polymerase is a heterotrimeric complex composed of three subunits: PA, PB1, and PB2. The N-terminal domain of the PA subunit (PAN), also known as the PAN endonuclease, is a critical enzyme for viral replication.[1] Its primary function is to perform "cap-snatching," a process where it cleaves the 5' caps from host cell pre-mRNAs.[2] These capped fragments are then used as primers to initiate the transcription of viral mRNAs by the PB1 polymerase subunit. The endonuclease activity of PAN is essential for the virus to synthesize its own proteins and replicate.[3] The active site of the PAN endonuclease contains two metal ions, typically magnesium or manganese, which are crucial for its catalytic activity.

This compound, also referred to as Compound 23, is a synthetic small molecule designed to inhibit this critical viral function.[1] It belongs to the hydroxypyridinone class of compounds, which act as metal-binding pharmacophores (MBPs).[4][5] By chelating the metal ions in the PAN endonuclease active site, this compound effectively blocks the cap-snatching process, thereby inhibiting viral replication.[3] This targeted inhibition of a highly conserved viral enzyme makes this compound and similar compounds promising candidates for the development of new anti-influenza therapeutics.[3]

Quantitative Data Summary

The inhibitory activity of this compound has been characterized through various biochemical and biophysical assays. The following table summarizes the key quantitative data.

| Assay Type | Target | Value | Reference |

| Enzyme Inhibition | Wild-Type PAN Endonuclease | IC50: 47 pM | [5] |

| Binding Affinity (Dissociation Constant) | Wild-Type PAN Endonuclease | Kd: 277 µM | [1][6] |

| I38T Mutant PAN Endonuclease | Kd: 384 µM | [1] | |

| E23K Mutant PAN Endonuclease | Kd: 328 µM | [1] | |

| Thermal Shift Assay (ΔTM) | Wild-Type PAN Endonuclease (at 200 µM) | 17.8 °C | [6] |

| Wild-Type PAN Endonuclease (at 1 mM) | 19.6 °C | [6] | |

| I38T Mutant PAN Endonuclease (at 200 µM) | 12.9 °C | [6] | |

| I38T Mutant PAN Endonuclease (at 1 mM) | 15.6 °C | [6] | |

| E23K Mutant PAN Endonuclease (at 200 µM) | 10.2 °C | [6] | |

| E23K Mutant PAN Endonuclease (at 1 mM) | 14.3 °C | [6] | |

| Cell-Based Antiviral Activity | Influenza Virus-infected Cells | EC50: ~8-21 µM | [5] |

| Cytotoxicity | Mammalian Cells | CC50: >500 µM | [5] |

Signaling Pathways and Experimental Workflows

Mechanism of Action: Inhibition of Cap-Snatching

The following diagram illustrates the cap-snatching process by the influenza virus PAN endonuclease and its inhibition by this compound.

Caption: Mechanism of influenza virus cap-snatching and its inhibition.

Experimental Workflow for Inhibitor Characterization

The following diagram outlines a typical experimental workflow for the discovery and characterization of a PAN endonuclease inhibitor like this compound.

Caption: Experimental workflow for PAN endonuclease inhibitor discovery.

Methodologies for Key Experiments

The characterization of this compound involves several key experimental techniques. The following provides an overview of the methodologies employed.

Protein Expression and Purification

The N-terminal domain of the influenza virus PA protein (PAN) is expressed in a suitable system, typically E. coli. The protein is then purified to homogeneity using standard chromatographic techniques, such as affinity and size-exclusion chromatography. For crystallization and biophysical assays, the purified protein is stored at -80 °C in a buffer containing 150 mM sodium chloride, 20 mM HEPES (pH 7.5), 2 mM MgCl2, and 2 mM MnCl2.[6]

Endonuclease Inhibition Assay (Fluorescence-Based)

The inhibitory potency of compounds against the PAN endonuclease is often determined using a fluorescence resonance energy transfer (FRET)-based assay.

-

Principle: A short, single-stranded nucleic acid substrate is labeled with a fluorophore and a quencher at opposite ends. In its intact state, the proximity of the quencher to the fluorophore results in a low fluorescence signal. Upon cleavage by the PAN endonuclease, the fluorophore and quencher are separated, leading to an increase in fluorescence.

-

Protocol Outline:

-

The purified PAN enzyme is pre-incubated with varying concentrations of the inhibitor (e.g., this compound) in a reaction buffer containing divalent cations (e.g., MnCl2).

-

The FRET substrate is added to initiate the reaction.

-

The increase in fluorescence intensity is monitored over time using a plate reader.

-

The rate of substrate cleavage is calculated for each inhibitor concentration.

-

The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve.

-

Differential Scanning Fluorometry (DSF) for Binding Assessment

DSF is used to assess the binding of an inhibitor to the target protein by measuring changes in the protein's thermal stability.

-

Principle: The binding of a ligand to a protein generally increases its thermal stability. A fluorescent dye that binds to hydrophobic regions of the protein is used to monitor protein unfolding as the temperature is increased. The temperature at which 50% of the protein is unfolded is the melting temperature (TM). An increase in TM in the presence of a compound indicates binding.

-

Protocol Outline:

-

Purified PAN protein is mixed with a fluorescent dye (e.g., SYPRO Orange) in a suitable buffer.

-

The inhibitor (this compound) is added at various concentrations (e.g., 200 µM and 1 mM).[6] A control with no inhibitor is also prepared.

-

The samples are heated in a real-time PCR instrument with a temperature gradient, and fluorescence is measured at each temperature increment.

-

The TM is determined for each condition by fitting the unfolding curve.

-

The change in melting temperature (ΔTM) is calculated by subtracting the TM of the protein alone from the TM in the presence of the inhibitor.

-

Protein Crystallography for Structural Analysis

X-ray crystallography is employed to determine the three-dimensional structure of the PAN endonuclease in complex with an inhibitor, providing insights into the binding mode.

-

Principle: High-resolution structural information is obtained by analyzing the diffraction pattern of X-rays passing through a protein crystal.

-

Protocol Outline:

-

Crystals of the PAN protein are grown.

-

Co-crystals are obtained by either co-crystallizing the protein in the presence of the inhibitor or by soaking pre-grown protein crystals in a solution containing the inhibitor.[6]

-

The crystals are cryo-protected and flash-cooled in liquid nitrogen.

-

X-ray diffraction data are collected at a synchrotron source.

-

The diffraction data are processed, and the structure is solved and refined to reveal the atomic-level interactions between the inhibitor and the active site of the PAN endonuclease.

-

Cell-Based Antiviral Assays (Plaque Reduction Assay)

To determine the efficacy of an inhibitor in a cellular context, a plaque reduction assay is commonly used.

-

Principle: Influenza virus infection of a monolayer of susceptible cells (e.g., MDCK cells) leads to the formation of plaques (zones of cell death). The ability of an antiviral compound to reduce the number or size of these plaques is a measure of its antiviral activity.

-

Protocol Outline:

-

Confluent monolayers of MDCK cells are infected with a known amount of influenza virus.

-

After a short adsorption period, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the test compound.

-

The plates are incubated for several days to allow for plaque formation.

-

The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.

-

The number of plaques at each compound concentration is counted.

-

The EC50 value, the concentration of the compound that reduces the number of plaques by 50%, is calculated.

-

This in-depth guide provides a foundational understanding of this compound for researchers and professionals in the field of antiviral drug discovery. The provided data and methodologies can serve as a valuable resource for further investigation and development of novel influenza therapeutics targeting the viral endonuclease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. SAR Exploration of Tight-Binding Inhibitors of Influenza Virus PA Endonuclease [figshare.com]

- 3. Buy this compound [smolecule.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. escholarship.org [escholarship.org]

- 6. Structural Studies of Inhibitors with Clinically Relevant Influenza Endonuclease Variants - PMC [pmc.ncbi.nlm.nih.gov]

PAN Endonuclease-IN-1: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug-resistant influenza strains necessitates the development of novel antiviral therapeutics targeting different viral machinery components. One of the most promising targets is the influenza virus PAN (Polymerase Acidic N-terminal) endonuclease, a critical enzyme in the "cap-snatching" mechanism required for viral transcription. This process involves the cleavage of the 5' caps from host pre-mRNAs by the PAN endonuclease, which are then used to prime the synthesis of viral mRNAs.[1][2] PAN endonuclease-IN-1 (also referred to as Compound 23 in some literature) is a potent inhibitor of this enzyme, belonging to the hydroxypyridinone class of compounds.[3][4] This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of this compound and related compounds, intended for researchers and professionals in the field of drug development.

Discovery and Development Workflow

The discovery of this compound and related hydroxypyridinone inhibitors was driven by a structure-based drug design and fragment-based drug discovery (FBDD) approach.[5][6] This strategy allows for the efficient identification of small, low-molecular-weight fragments that bind to the target protein, which are then optimized into more potent lead compounds.

The workflow began with the screening of a fragment library against the PAN endonuclease, which identified pyromeconic acid as a promising scaffold. This was followed by extensive structure-activity relationship (SAR) studies, where various derivatives of the initial hits were synthesized and evaluated to improve their inhibitory potency and drug-like properties.[6] This iterative process of design, synthesis, and testing led to the development of highly potent hydroxypyridinone inhibitors, including this compound.

Signaling Pathway: The Cap-Snatching Mechanism

PAN endonuclease is a key component of the influenza virus's RNA-dependent RNA polymerase (RdRp) complex, which also includes the PB1 and PB2 subunits. The cap-snatching mechanism is a multi-step process essential for viral transcription.

The process begins with the PB2 subunit of the RdRp binding to the 5' cap of a host pre-mRNA.[2] The PAN endonuclease domain of the PA subunit then cleaves the host pre-mRNA 10-13 nucleotides downstream of the cap.[2] This "snatched" capped RNA fragment serves as a primer for the PB1 subunit, the RNA-dependent RNA polymerase, to initiate the transcription of viral mRNAs. This compound exerts its antiviral effect by directly inhibiting the cleavage step of this process.

Quantitative Data

The inhibitory activity of this compound and related hydroxypyridinone compounds has been quantified using various in vitro and cell-based assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of Selected PAN Endonuclease Inhibitors

| Compound | IC50 (nM) | Kd (µM) vs. WT PAN | Reference |

| This compound (Compound 23) | Not Reported | 277 | [4] |

| Compound 71 | 14 | Not Reported | [5][7] |

| Compound 16 | 11 | Not Reported | [8] |

| Compound 18 | 23 | Not Reported | [8] |

| Lifitegrast | 32,820 ± 1,340 | Not Reported | [9][10] |

IC50: Half-maximal inhibitory concentration in an enzymatic assay. Kd: Dissociation constant, a measure of binding affinity. WT: Wild-Type.

Table 2: Antiviral Activity and Cytotoxicity of Selected PAN Endonuclease Inhibitors

| Compound | EC50 (µM) | CC50 (µM) | Cell Line | Virus Strain | Reference |

| Compound 71 | 2.1 | 280 | MDCK | H1N1 | [5][7] |

EC50: Half-maximal effective concentration in a cell-based antiviral assay. CC50: Half-maximal cytotoxic concentration. MDCK: Madin-Darby Canine Kidney cells.

Experimental Protocols

Synthesis of this compound (Compound 23) and Related Hydroxypyridinone Carboxamides

The synthesis of this compound and related hydroxypyridinone carboxamides is described in detail in the publication "SAR Exploration of Tight-Binding Inhibitors of Influenza Virus PA Endonuclease" in the Journal of Medicinal Chemistry, 2019, 62, 21, 9438-9449.[1][11] The general synthetic scheme involves a multi-step process starting from commercially available materials. A key step is the construction of the hydroxypyridinone core, followed by the introduction of various substituents to explore the structure-activity relationship. For the specific synthesis of Compound 23, please refer to the supporting information of the aforementioned publication.

FRET-Based PAN Endonuclease Activity Assay

This high-throughput assay is used to quantify the inhibitory activity of compounds against the PAN endonuclease.[12][13]

Principle: The assay utilizes a single-stranded DNA (or RNA) substrate labeled with a fluorophore (e.g., FAM) on one end and a quencher (e.g., TAMRA) on the other. In its intact state, the quencher suppresses the fluorescence of the fluorophore via Förster Resonance Energy Transfer (FRET). Upon cleavage of the substrate by the PAN endonuclease, the fluorophore and quencher are separated, leading to an increase in fluorescence that is proportional to the enzyme's activity.

Materials:

-

Purified recombinant PAN endonuclease

-

FRET substrate (e.g., 5'-FAM-oligo-TAMRA-3')

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

-

Test compounds dissolved in DMSO

-

384-well microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 384-well plate, add a small volume of the diluted compounds.

-

Add the PAN endonuclease solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the FRET substrate to all wells.

-

Immediately begin monitoring the fluorescence intensity (e.g., excitation at 485 nm, emission at 520 nm) over time using a fluorescence plate reader.

-

Calculate the initial reaction rates from the linear phase of the fluorescence increase.

-

Determine the percent inhibition for each compound concentration relative to a DMSO control.

-

Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cell-Based Antiviral Activity Assay (Plaque Reduction Assay or CPE Inhibition Assay)

This assay determines the efficacy of the inhibitor in a cellular context.

Principle: Susceptible cells (e.g., MDCK) are infected with the influenza virus in the presence of varying concentrations of the test compound. The ability of the compound to inhibit viral replication is measured by a reduction in the number of viral plaques or the inhibition of the cytopathic effect (CPE).

Materials:

-

MDCK cells

-

Influenza virus stock

-

Cell culture medium

-

Test compounds

-

Staining solution (e.g., crystal violet) for plaque visualization or a cell viability reagent (e.g., MTS) for CPE inhibition.

Procedure (Plaque Reduction):

-

Seed MDCK cells in 6-well plates and grow to confluency.

-

Infect the cell monolayers with a known dilution of influenza virus for 1 hour.

-

Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose) containing serial dilutions of the test compound.

-

Incubate the plates for 2-3 days until plaques are visible.

-

Fix and stain the cells with crystal violet.

-

Count the number of plaques in each well.

-

Calculate the percent plaque reduction for each compound concentration compared to a no-drug control.

-

Determine the EC50 value from the dose-response curve.

Conclusion

This compound and the broader class of hydroxypyridinone inhibitors represent a significant advancement in the pursuit of novel anti-influenza therapeutics. Their discovery through a rational, structure-based approach highlights the power of modern drug discovery techniques. The detailed methodologies and quantitative data presented in this guide provide a valuable resource for researchers working to further develop these and other inhibitors targeting the critical cap-snatching mechanism of the influenza virus. The continued exploration of this target holds the promise of delivering new, effective treatments to combat seasonal and pandemic influenza.

References

- 1. SAR Exploration of Tight-Binding Inhibitors of Influenza Virus PA Endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.plos.org [journals.plos.org]

- 3. Structural Studies of Inhibitors with Clinically Relevant Influenza Endonuclease Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Fragment-Based Identification of Influenza Endonuclease Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Drug Repurposing for Influenza Virus Polymerase Acidic (PA) Endonuclease Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Endonuclease Substrate Selectivity Characterized with Full-Length PA of Influenza A Virus Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Structure and Inhibition of the Influenza Virus PA Endonuclease

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This document provides a detailed technical overview of the N-terminal endonuclease domain of the influenza virus polymerase acidic subunit (PA), a critical target for antiviral therapeutics. It explores the structural basis of its enzymatic activity, the mechanism of inhibition by small molecules, and the experimental methodologies used for its characterization. While the specific inhibitor "IN-1" is not documented in public literature, this guide utilizes data from well-characterized inhibitors, such as the FDA-approved drug Baloxavir Acid (BXA), to provide a representative and detailed analysis of inhibitor-enzyme complexes.

The influenza RNA-dependent RNA polymerase (RdRp) is a heterotrimeric complex composed of PA, PB1, and PB2 subunits, responsible for the transcription and replication of the viral RNA genome.[1][2] A key step in viral transcription is "cap-snatching," where the 5' cap from host pre-mRNAs is cleaved and used to prime viral mRNA synthesis.[1][3] This cleavage is carried out by the endonuclease activity located within the N-terminal domain of the PA subunit (PAN).[1][4] The essential nature of this activity makes the PAN endonuclease a prime target for antiviral drug development.[2][3]

Structural Overview of the PAN Endonuclease Active Site

The crystal structure of the PAN domain reveals a canonical PD-(D/E)XK nuclease superfamily fold.[1] The active site is characterized by a highly conserved set of acidic and basic residues that coordinate two divalent metal ions, typically manganese (Mn²⁺) or magnesium (Mg²⁺), which are essential for catalysis.[1][5] Key residues in the active site include His41, Glu80, Asp108, Glu119, and Lys134.[1] These residues, along with the two metal ions, form the catalytic center responsible for cleaving the phosphodiester backbone of host pre-mRNA.[2][3] The structure of the active site provides a clear basis for the rational design of inhibitors that can chelate the catalytic metal ions, thereby blocking enzymatic function.[3]

Mechanism of Inhibition

Small molecule inhibitors of the PAN endonuclease, such as Baloxavir Acid, function by directly targeting the two-metal-ion active site.[3][6] These compounds typically contain a metal-binding pharmacophore that effectively chelates both divalent cations, preventing the binding and cleavage of the RNA substrate.[5] X-ray crystallography studies of inhibitor-bound PAN domains show how these molecules occupy the active site, forming coordination bonds with the metal ions and establishing further interactions with surrounding residues like Lys134.[1][3] Some inhibitors have also been shown to induce a conformational change in the active site upon binding, a phenomenon known as induced-fit, which can be leveraged for designing next-generation therapeutics with improved specificity and potency.[2][3]

Quantitative Data

The following tables summarize key quantitative data from structural and biophysical studies of the PAN endonuclease complexed with various inhibitors.

Table 1: Crystallographic Data for PAN Endonuclease-Inhibitor Complexes

| PDB ID | Inhibitor/Ligand | Virus Strain Context | Resolution (Å) | R-Value Work | R-Value Free | Reference |

| 7K0W | Baloxavir Acid | A/California/04/2009 (H1N1) | 2.19 | 0.219 | 0.251 | [7][8] |

| 8T94 | Carboxylic Acid Derivative | Influenza A | 2.11 | 0.224 | 0.258 | [9] |

| 4E5E | Apo (PANΔLoop) | A/Vietnam/1203/2004 (H5N1) | 1.65 | 0.170 | 0.200 | [5] |

Table 2: Inhibitor Binding Affinities for PAN Endonuclease

| Inhibitor | PAN Variant | Method | Binding Affinity (Kd) | Fold Reduction vs. WT | Reference |

| Baloxavir Acid (BXA) | Wild Type (WT) | Surface Plasmon Resonance | 343 nM | N/A | [6] |

| Baloxavir Acid (BXA) | I38T Mutant | Surface Plasmon Resonance | 9,261 nM | ~27-fold | [6] |

| Compound 4 (Fluorescein-labeled) | Wild Type (WT) | Fluorescence Polarization | 378 nM | N/A | [10] |

Experimental Protocols

Detailed methodologies are crucial for the study and characterization of the PAN endonuclease and its inhibitors.

Protein Expression, Purification, and Crystallization

a. Cloning and Expression: The PAN endonuclease domain (e.g., residues 1–209) from the PA subunit of a given influenza strain (e.g., A/California/04/2009) is cloned into an expression vector like pET28a+, often with an N-terminal His-tag for purification.[8] To improve crystallization, a flexible internal loop (e.g., residues 51–72) may be replaced with a short Gly-Gly-Ser linker.[5][8] The construct is then expressed in E. coli cells, such as BL21(DE3), by inducing with IPTG.

b. Purification: The expressed His-tagged protein is purified from cell lysate using affinity chromatography (e.g., Ni-NTA column). The His-tag is typically cleaved by a protease (e.g., TEV protease), followed by a second round of affinity chromatography to remove the tag and uncleaved protein. Final purification is achieved by size-exclusion chromatography to obtain a homogenous protein sample.

c. Crystallization: Crystals of the PAN endonuclease, either in its apo form or complexed with an inhibitor, are grown using vapor diffusion methods (hanging or sitting drop).[6][11] For co-crystallization, the purified protein is incubated with the inhibitor (e.g., 0.5 mM) for approximately one hour on ice before setting up crystallization trials.[6] The crystallization solution typically contains a precipitant like PEG 8000.[11]

d. Structure Determination: X-ray diffraction data are collected from cryo-protected crystals at a synchrotron source. The structure is then solved by molecular replacement using a previously determined PAN structure (e.g., PDB: 2W69) as a search model.[5] Refinement is performed using software such as Phenix.[1]

Endonuclease Activity Assays

Several methods can be used to measure the enzymatic activity of the PAN endonuclease and assess the potency of inhibitors.

a. Gel-Based Cleavage Assay: This is a direct method to visualize endonuclease activity.

-

Reaction Setup: Purified PAN protein (e.g., 1.5 µM) is incubated with a single-stranded DNA (ssDNA) or RNA substrate (e.g., 100 ng M13mp18 plasmid) in a reaction buffer containing a divalent cation like MnCl₂.[5][12]

-

Inhibition: To measure inhibition, varying concentrations of the test compound are pre-incubated with the enzyme before adding the substrate.[12]

-

Incubation: The reaction is incubated at 37 °C for a set time (e.g., 60 minutes).

-

Analysis: The reaction is stopped, and the products are resolved on an agarose gel.[5][12] Cleavage of the substrate results in a visible shift in band migration.

b. FRET-Based Assay: This fluorescence-based assay is suitable for high-throughput screening.

-

Substrate Design: A short single-stranded DNA oligonucleotide (e.g., 5-10 bases) is synthesized with a fluorophore (e.g., FAM) on one end and a quencher (e.g., TAMRA) on the other.[13]

-

Assay Principle: In the intact substrate, Förster Resonance Energy Transfer (FRET) occurs, and the fluorescence is quenched. Upon cleavage by the PAN endonuclease, the fluorophore and quencher are separated, resulting in an increase in fluorescence.[13]

-

Measurement: The reaction is monitored in real-time using a plate reader to measure the increase in fluorescence, allowing for the calculation of enzyme kinetics and inhibitor IC50 values.

c. Fluorescence Polarization (FP) Assay: This is a competitive binding assay used to identify compounds that bind to the active site.

-

Assay Principle: A small, fluorescently-labeled molecule (a "probe") that binds to the PAN active site is used.[10] When the probe is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger PAN protein, its tumbling slows, leading to high polarization.

-

Screening: Test compounds are added to a mixture of the PAN protein and the fluorescent probe. If a test compound displaces the probe from the active site, the probe's polarization will decrease. This change is used to identify and quantify binding inhibitors.[10]

Mandatory Visualizations

Diagram 1: Experimental Workflow for Structure Determination

Caption: Workflow for determining the crystal structure of the PAN endonuclease-inhibitor complex.

Diagram 2: Mechanism of PAN Endonuclease Inhibition

Caption: Logical pathway illustrating the competitive inhibition of PAN endonuclease activity.

References

- 1. journals.plos.org [journals.plos.org]

- 2. Structural and Biochemical Basis for Development of Influenza Virus Inhibitors Targeting the PA Endonuclease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural and biochemical basis for development of influenza virus inhibitors targeting the PA endonuclease. | DuBois Lab [dubois.soe.ucsc.edu]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. [PDF] Structural insights into the substrate specificity of the endonuclease activity of the influenza virus cap-snatching mechanism | Semantic Scholar [semanticscholar.org]

- 8. Structural insights into the substrate specificity of the endonuclease activity of the influenza virus cap-snatching mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rcsb.org [rcsb.org]

- 10. Identification of Influenza Endonuclease Inhibitors Using a Novel Fluorescence Polarization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. Endonuclease Substrate Selectivity Characterized with Full-Length PA of Influenza A Virus Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

Biochemical Properties of PAN Endonuclease-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The influenza virus continues to pose a significant global health threat, necessitating the development of novel antiviral therapeutics. One of the most promising targets for anti-influenza drug design is the viral RNA-dependent RNA polymerase (RdRp) complex, specifically the endonuclease activity of its PA subunit. This endonuclease is responsible for the "cap-snatching" mechanism, a process essential for viral transcription and replication. By cleaving the 5' caps of host pre-mRNAs, the virus generates primers for the synthesis of its own messenger RNAs.

This technical guide provides an in-depth overview of the biochemical properties of a potent inhibitor of this critical enzyme, PAN endonuclease-IN-1 (also referred to as Compound 23). We will delve into its mechanism of action, present its key biochemical data, and provide detailed protocols for relevant experimental assays.

Mechanism of Action

The N-terminal domain of the PA subunit (PAN) contains the endonuclease active site, which belongs to the PD-(D/E)XK nuclease superfamily.[1] This active site chelates two divalent metal ions, typically manganese (Mn2+), which are essential for its catalytic activity.[1] this compound exerts its inhibitory effect by binding to this active site, thereby blocking the cleavage of host pre-mRNAs and halting the cap-snatching process. This ultimately inhibits viral gene transcription and replication.

Data Presentation: Biochemical Properties of PAN Endonuclease Inhibitors

The following table summarizes the key quantitative data for this compound (Compound 23) and other relevant inhibitors for comparative purposes.

| Inhibitor Name | Target Endonuclease | Parameter | Value | Reference |

| This compound (Compound 23) | Wild-Type (WT) | Kd | 277 µM | [2] |

| I38T Mutant | Kd | 384 µM | [2] | |

| E23K Mutant | Kd | 328 µM | [2] | |

| Lifitegrast | Wild-Type (WT) | IC50 | 32.82 ± 1.34 µM | [3] |

| I38T Mutant | IC50 | 26.81 ± 1.2 µM | [3] | |

| Compound 71 | Wild-Type (WT) | IC50 | 14 nM | [4] |

| L-742,001 (Compound 3) | Wild-Type (WT) | IC50 | 0.35 µM (in cell culture) | [1] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation and development of PAN endonuclease inhibitors. Below are protocols for two common assays.

Gel-Based Endonuclease Inhibitory Assay

This assay directly measures the inhibition of PAN endonuclease activity by observing the cleavage of a single-stranded DNA (ssDNA) substrate on an agarose gel.[2]

Materials:

-

Purified PAN endonuclease (wild-type or mutant)

-

Single-stranded DNA substrate (e.g., M13mp18)

-

This compound (or other inhibitor) at various concentrations

-

Digestion Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 2 mM MnCl2, 1 mM DTT

-

Agarose gel (0.8%)

-

DNA loading dye

-

Ethidium bromide or other DNA stain

-

Image analysis software (e.g., ImageJ)

Protocol:

-

Prepare reaction mixtures in microcentrifuge tubes. For each reaction, combine:

-

1.5 µM PAN endonuclease

-

100 ng ssDNA substrate

-

Varying concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM)

-

Digestion buffer to a final volume of 20 µL.

-

-

Incubate the reaction mixtures at 37°C for 1 hour.

-

Stop the reaction by adding 4 µL of DNA loading dye.

-

Load the samples onto a 0.8% agarose gel.

-

Perform electrophoresis to separate the cleaved and uncleaved DNA.

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

Quantify the density of the uncleaved ssDNA band for each inhibitor concentration using image analysis software.

-

Calculate the percentage of inhibition at each concentration and determine the IC50 value by fitting the data to a dose-response curve.

Fluorescence Resonance Energy Transfer (FRET)-Based Endonuclease Assay

This high-throughput assay provides a quantitative measure of endonuclease activity by detecting the cleavage of a dual-labeled oligonucleotide probe.[5]

Materials:

-

Purified PAN endonuclease

-

FRET substrate: A single-stranded DNA or RNA oligonucleotide (e.g., 20-mer) labeled with a fluorophore (e.g., FAM) at the 5' end and a quencher (e.g., TAMRA) at the 3' end.

-

This compound (or other inhibitor) at various concentrations

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 2 mM MnCl2, 5 mM DTT

-

96-well black microplate

-

Fluorescence plate reader

Protocol:

-

Prepare a reaction mixture containing the FRET substrate (e.g., 200 nM) and PAN endonuclease (e.g., 75 ng/µL) in the assay buffer.

-

Dispense the reaction mixture into the wells of a 96-well black microplate.

-

Add varying concentrations of this compound to the wells. Include control wells with no inhibitor (100% activity) and no enzyme (background).

-

Incubate the plate at 37°C.

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen fluorophore at regular time intervals (e.g., every 5 minutes for 1-2 hours).

-

As the endonuclease cleaves the FRET substrate, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

-

Calculate the initial reaction rates from the linear portion of the fluorescence versus time plots.

-

Determine the percentage of inhibition for each inhibitor concentration and calculate the IC50 value.

Mandatory Visualizations

Signaling Pathway: The "Cap-Snatching" Mechanism

The following diagram illustrates the essential "cap-snatching" process employed by the influenza virus, which is the target of this compound.

References

- 1. Structural and Biochemical Basis for Development of Influenza Virus Inhibitors Targeting the PA Endonuclease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drug Repurposing for Influenza Virus Polymerase Acidic (PA) Endonuclease Inhibitor [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

In Vitro Activity of PAN Endonuclease Inhibitors: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro activity of inhibitors targeting the N-terminal endonuclease domain of the influenza virus polymerase acidic (PA) protein, commonly referred to as PAN endonuclease. The endonuclease activity of the PA subunit is a critical component of the "cap-snatching" mechanism essential for viral replication, making it a prime target for antiviral drug development.[1][2][3] This document summarizes key quantitative data, details common experimental protocols for assessing inhibitor activity, and visualizes the underlying biological and experimental processes.

Quantitative Inhibitor Activity

The in vitro inhibitory activities of various compounds against PAN endonuclease have been characterized using a range of assays. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values for selected compounds. These values provide a quantitative measure of a compound's potency in inhibiting the endonuclease function.

| Compound | Assay Type | Target Construct | IC50 (µM) | Reference |

| Lifitegrast | Gel-based endonuclease | PA N-terminal | 32.82 ± 1.34 | [4] |

| Lifitegrast (against I38T mutant) | Gel-based endonuclease | PA N-terminal (I38T) | 26.81 ± 1.2 | [4] |

| RO-7 | (Details not specified) | (Not specified) | Micromolar range | [3] |

| Compound | Assay Type | Target Construct | Ki (µM) | Reference |

| Compound 2 (a 4-substituted 2,4-dioxobutanoic acid) | Fluorescence Polarization | PA N-terminal | 0.09 | [1] |

| DPBA (1) | Fluorescence Polarization | PA N-terminal | 0.48 | [1] |

| Compound 3 | Fluorescence Polarization | PA N-terminal | 0.85 | [1] |

Experimental Protocols

The determination of inhibitor potency against PAN endonuclease relies on robust in vitro assays. Below are detailed methodologies for commonly employed experimental protocols.

This competitive binding assay is a high-throughput method to identify small molecules that bind to the PAN endonuclease active site.[1]

-

Principle: The assay measures the change in polarization of a fluorescently labeled probe that binds to the PAN endonuclease. Small molecule inhibitors compete with the probe for binding to the active site, resulting in a decrease in fluorescence polarization.

-

Reagents:

-

Purified PAN endonuclease construct.

-

A novel fluorescein-labeled compound that binds to the active site (the probe).[1]

-

Assay Buffer: Specific composition may vary, but generally contains a buffer (e.g., HEPES), salt, and a reducing agent.

-

Test compounds (potential inhibitors).

-

-

Protocol:

-

A solution of the PAN endonuclease and the fluorescent probe is prepared.

-

The test compound is added at various concentrations.

-

The mixture is incubated to allow binding to reach equilibrium.

-

The fluorescence polarization is measured using a suitable plate reader.

-

The Ki value is calculated from the competition binding curve.[1]

-

This method directly visualizes the inhibition of the endonuclease's ability to cleave a nucleic acid substrate.[4][5]

-

Principle: The PAN endonuclease is incubated with a single-stranded DNA (ssDNA) or RNA substrate in the presence and absence of an inhibitor. The cleavage of the substrate is then analyzed by agarose gel electrophoresis.

-

Reagents:

-

Protocol:

-

The PAN endonuclease is mixed with the ssDNA substrate in the digestion buffer.[4]

-

The test compound is added at varying concentrations.

-

The reaction mixture is incubated at 37°C for a defined period, for example, 60 minutes.[4][5]

-

The reaction is stopped, and the samples are loaded onto an agarose gel.

-

The gel is electrophoresed and then stained to visualize the DNA.

-

The density of the uncleaved substrate band is quantified using software like ImageJ to determine the extent of inhibition and calculate the IC50 value.[4]

-

This is a sensitive and continuous assay suitable for high-throughput screening that measures the real-time cleavage of a labeled RNA substrate.

-

Principle: An RNA substrate is synthesized with a fluorophore and a quencher at its ends. In the intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by the PAN endonuclease, the fluorophore is separated from the quencher, resulting in an increase in fluorescence.

-

Reagents:

-

Protocol:

-

The PAN endonuclease construct is mixed with the RNA-FRET substrate in an appropriate assay buffer.

-

The test compound is added at various concentrations.

-

The increase in fluorescence is monitored over time in a fluorescence plate reader.

-

The initial reaction rates are calculated to determine the level of inhibition.

-

Visualizations

The following diagrams illustrate the key biological pathway and a typical experimental workflow.

Caption: Influenza Virus Cap-Snatching Mechanism.

Caption: Workflow for a Gel-Based Endonuclease Inhibitory Assay.

References

- 1. Identification of Influenza Endonuclease Inhibitors Using a Novel Fluorescence Polarization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.plos.org [journals.plos.org]

- 3. A Novel Endonuclease Inhibitor Exhibits Broad-Spectrum Anti-Influenza Virus Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Drug Repurposing for Influenza Virus Polymerase Acidic (PA) Endonuclease Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of action of the endonuclease associated with the alpha beta and beta beta forms of avian RNA tumor virus reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biochemical characterization of recombinant influenza A polymerase heterotrimer complex: Endonuclease activity and evaluation of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Target Specificity of PAN Endonuclease Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The endonuclease activity of the influenza virus Polymerase Acidic (PA) protein, specifically residing in its N-terminal domain (PAN), is a critical component of the viral replication machinery.[1] This enzyme facilitates a unique "cap-snatching" mechanism, whereby it cleaves the 5' caps from host pre-mRNAs to prime the transcription of viral mRNAs.[1] This essential function has positioned the PAN endonuclease as a prime target for the development of novel anti-influenza therapeutics. This technical guide provides an in-depth overview of the target specificity of PAN endonuclease inhibitors, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological and experimental workflows. While this guide focuses on the broader class of PAN endonuclease inhibitors, it is important to note that a specific compound designated "PAN endonuclease-IN-1" was not identifiable in publicly available scientific literature. The principles and methodologies described herein are, however, fundamental to the characterization of any inhibitor targeting this enzyme.

PAN Endonuclease: The Therapeutic Target

The PAN endonuclease is a member of the PD-(D/E)XK nuclease superfamily and relies on the coordination of two divalent metal ions, typically Mn²⁺ or Mg²⁺, for its catalytic activity.[1][2] The active site of the enzyme binds to and cleaves host pre-mRNAs, a process that is essential for the initiation of viral transcription by the viral RNA-dependent RNA polymerase. The high degree of conservation of the PAN domain among different influenza virus subtypes makes it an attractive target for broad-spectrum antiviral drugs.[3]

Quantitative Analysis of PAN Endonuclease Inhibitors

The efficacy and specificity of PAN endonuclease inhibitors are quantified through various biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to assess the potency of an inhibitor. The following table summarizes publicly available data for select PAN endonuclease inhibitors.

| Compound | Assay Type | Target | IC50 | Reference |

| Baloxavir Acid | Endonuclease Inhibition | PAN Endonuclease | 37.5 nM | [2] |

| Lifitegrast | Gel-based Endonuclease Assay | PAN Endonuclease | 32.82 ± 1.34 µM | [4] |

| Lifitegrast | Gel-based Endonuclease Assay | PAN Endonuclease (I38T mutant) | 26.81 ± 1.2 µM | [4] |

| Compound 38-(S) | FRET-based Inhibition Assay | PAN Endonuclease | 38.3 nM | [2] |

| Compound 39-(S) | FRET-based Inhibition Assay | PAN Endonuclease | 41.8 nM | [2] |

| Compound 39-(S) | Polymerase Inhibition Assay | Influenza A Virus Polymerase | 17.4 nM |

Note: The I38T substitution in the PAN endonuclease domain is a primary mutation associated with resistance to Baloxavir acid.[4]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor potency and specificity. Below are protocols for two common assays used to characterize PAN endonuclease inhibitors.

Fluorescence Resonance Energy Transfer (FRET)-Based Endonuclease Assay

This high-throughput assay provides a quantitative measure of endonuclease activity by detecting the cleavage of a specifically designed substrate.

Principle: A short oligonucleotide substrate is labeled with a fluorophore on one end and a quencher on the other. In its intact state, the proximity of the quencher to the fluorophore results in a low fluorescence signal. Upon cleavage of the substrate by the PAN endonuclease, the fluorophore and quencher are separated, leading to an increase in fluorescence that is proportional to the enzyme's activity.

Materials:

-

Purified PAN endonuclease domain

-

FRET-based substrate (e.g., a DNA or RNA oligonucleotide with a 5'-fluorophore and a 3'-quencher)

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM MnCl₂, 1 mM DTT)

-

Test compounds (inhibitors) dissolved in DMSO

-

96-well black polystyrene plates

-

Fluorescence plate reader

Protocol:

-

Prepare a reaction mixture containing the assay buffer and the FRET substrate at a final concentration of approximately 100-200 nM.

-

Add the test compound at various concentrations to the wells of the 96-well plate. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

To initiate the reaction, add the purified PAN endonuclease to each well to a final concentration of approximately 50-100 ng/µL.

-

Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

-

Measure the fluorescence intensity (e.g., excitation at 485 nm and emission at 528 nm) at regular intervals for 60-120 minutes.

-

Calculate the rate of the reaction from the linear phase of the fluorescence curve.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Gel-Based Endonuclease Assay

This assay provides a direct visualization of the cleavage of a nucleic acid substrate.

Principle: A single-stranded DNA (ssDNA) or RNA substrate is incubated with the PAN endonuclease in the presence or absence of an inhibitor. The reaction products are then separated by gel electrophoresis. The inhibition of endonuclease activity is observed as a decrease in the amount of cleaved substrate.

Materials:

-

Purified PAN endonuclease domain

-

ssDNA or RNA substrate (e.g., a 20-30 base oligonucleotide)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM KCl, 1 mM MnCl₂, 5 mM DTT)

-

Test compounds (inhibitors) dissolved in DMSO

-

Loading dye

-

Agarose or polyacrylamide gel

-

Gel electrophoresis apparatus and power supply

-

Nucleic acid stain (e.g., SYBR Gold or ethidium bromide)

-

Gel imaging system

Protocol:

-

Prepare reaction mixtures containing the assay buffer, the ssDNA or RNA substrate (e.g., 100 ng), and the purified PAN endonuclease (e.g., 1.5 µM).

-

Add the test compound at various concentrations to the reaction tubes. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Incubate the reactions at 37°C for 1 hour.

-

Stop the reactions by adding a loading dye containing a chelating agent (e.g., EDTA).

-

Load the samples onto an agarose or polyacrylamide gel.

-

Perform electrophoresis to separate the cleaved and uncleaved substrate.

-

Stain the gel with a nucleic acid stain and visualize the bands using a gel imaging system.

-

Quantify the band intensities to determine the extent of substrate cleavage and calculate the percentage of inhibition.

Visualizing Key Processes

Diagrams are essential for understanding the complex biological and experimental workflows involved in studying PAN endonuclease.

Caption: Influenza virus PAN endonuclease "snatches" 5' caps from host pre-mRNAs to prime viral transcription. Inhibitors block this process by binding to the enzyme's active site.

Caption: Workflow for a Fluorescence Resonance Energy Transfer (FRET)-based assay to determine the IC50 of PAN endonuclease inhibitors.

Conclusion

The PAN endonuclease is a validated and highly promising target for the development of new influenza antiviral drugs. Understanding the target specificity of inhibitors is paramount for advancing these compounds through the drug development pipeline. This guide has provided a framework for this understanding by summarizing key quantitative data, detailing essential experimental protocols, and visualizing the underlying mechanisms and workflows. While the specific inhibitor "this compound" remains elusive in the public domain, the methodologies and principles outlined here are universally applicable for the characterization of any novel inhibitor targeting this critical viral enzyme. Future research will undoubtedly continue to expand the arsenal of potent and specific PAN endonuclease inhibitors, providing new therapeutic options in the fight against influenza.

References

The Central Role of PAN Endonuclease in Influenza Virus Replication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical function of the Polymerase Acidic (PA) N-terminal endonuclease (PAN) in the replication cycle of the influenza virus. The unique "cap-snatching" mechanism employed by the virus is entirely dependent on the enzymatic activity of this domain, making it a prime target for novel antiviral therapeutics. This document provides a comprehensive overview of the PAN endonuclease, its structure, mechanism of action, and its interplay with other viral and host components, supplemented with quantitative data, detailed experimental protocols, and visual representations of key processes.

Introduction: The Cap-Snatching Conundrum

Influenza A virus, a member of the Orthomyxoviridae family, possesses a segmented negative-sense RNA genome.[1] A significant challenge for the virus is that its messenger RNAs (mRNAs) are not capped at the 5' end, a modification essential for their recognition by the host cell's translation machinery.[2][3] To overcome this, the virus has evolved a sophisticated mechanism known as "cap-snatching".[1][4][5] This process involves the viral RNA-dependent RNA polymerase (RdRp) cleaving the 5' cap, along with a short stretch of nucleotides, from host pre-mRNAs and using this as a primer to initiate the transcription of its own genome.[6][7] The endonuclease activity responsible for this cleavage resides within the N-terminal domain of the PA subunit of the RdRp, a domain commonly referred to as PAN.[3][8]

Mechanism of Action: A Molecular Heist

The cap-snatching process is a coordinated effort involving all three subunits of the viral RdRp: PA, PB1, and PB2.[4][9] The process can be broken down into the following key steps:

-

Cap Binding: The PB2 subunit of the RdRp recognizes and binds to the 7-methylguanosine (m7G) cap structure of host pre-mRNAs in the nucleus of the infected cell.[1][4]

-

Endonucleolytic Cleavage: The PAN domain, located on the PA subunit, then cleaves the host pre-mRNA approximately 10-20 nucleotides downstream from the cap.[1][5][6] This cleavage is a hydrolytic reaction catalyzed by a two-metal-ion center in the PAN active site.[3][10]

-

Primer Utilization: The resulting capped RNA fragment serves as a primer for the initiation of viral mRNA synthesis.[1][4] The PB1 subunit, which contains the polymerase active site, then uses the viral RNA genome (vRNA) as a template to synthesize viral mRNAs.[9][11]

This elegant mechanism ensures that all viral mRNAs are equipped with a 5' cap, allowing them to be efficiently translated by the host ribosomes.

Structural Biology of the PAN Endonuclease

The PAN domain is a compact, independently folded domain of approximately 200 amino acids located at the N-terminus of the PA subunit.[8][12] X-ray crystallography studies have revealed that PAN adopts an α/β architecture.[8][9]

The Active Site: The catalytic core of the PAN endonuclease is a highly conserved active site that coordinates two divalent metal ions, typically manganese (Mn2+).[3][10] This two-metal-ion catalytic center is characteristic of the PD-(D/E)XK nuclease superfamily.[12] Key conserved residues, including a histidine and several acidic residues (aspartate and glutamate), are crucial for coordinating the metal ions and for catalysis.[13] The metal ions are believed to play a direct role in activating a water molecule for the nucleophilic attack on the phosphodiester backbone of the target RNA.

Role in Viral Replication and Pathogenesis

The endonuclease activity of PAN is absolutely essential for influenza virus replication.[2][3] By facilitating the production of capped viral mRNAs, PAN enables the synthesis of all viral proteins necessary for the assembly of new virions. Inhibition of this endonuclease activity effectively halts viral replication.[14]

Beyond its role in transcription, the PA subunit, including the PAN domain, has been implicated in the suppression of host protein synthesis, contributing to the shutoff of host cell functions and creating a favorable environment for viral replication.[15] The efficiency of the cap-snatching process can also influence viral pathogenicity and host adaptation.[16]

Inhibition of PAN Endonuclease: A Promising Antiviral Strategy

The critical and highly conserved nature of the PAN endonuclease active site makes it an attractive target for the development of novel anti-influenza drugs.[2][3] Inhibitors targeting this domain can effectively block the cap-snatching process and, consequently, viral replication.

One such inhibitor, baloxavir marboxil, is a prodrug that is converted to its active form, baloxavir acid, which potently inhibits the PAN endonuclease.[17] It has been approved for the treatment of acute uncomplicated influenza.[14] Research is ongoing to develop new inhibitors with improved efficacy and a higher barrier to resistance.[18][19]

Quantitative Data on PAN Endonuclease Inhibitors

The following table summarizes key quantitative data for various inhibitors of the PAN endonuclease, providing a comparative overview of their potency.

| Inhibitor | Target | Assay Type | IC50 | Ki | Kd | Reference(s) |

| Baloxavir Acid | PAN Endonuclease | In vitro transcription | 2.5 nM | - | - | [20] |

| Baloxavir Acid | PAN Endonuclease | Plaque Reduction Assay | 0.22 - 0.90 nM | - | - | [17] |

| Lifitegrast | PAN Endonuclease | Gel-based endonuclease assay | 32.82 ± 1.34 µM | - | - | [8] |

| Compound 23 | PAN Endonuclease | Enzyme-based assay | 47 pM | - | - | [8] |

| DPBA (1) | PAN Endonuclease | Fluorescence Polarization | - | 0.48 µM | - | [21] |

| Compound 2 | PAN Endonuclease | Fluorescence Polarization | - | 0.09 µM | - | [21] |

| Compound 3 | PAN Endonuclease | Fluorescence Polarization | - | 0.85 µM | - | [21] |

| BXA | Wild-Type PAN | Microscale Thermophoresis | - | - | 343 nM | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the PAN endonuclease.

In Vitro Endonuclease Activity Assay (Gel-Based)

This assay directly measures the cleavage of a nucleic acid substrate by the PAN endonuclease.

Materials:

-

Purified recombinant PAN endonuclease domain.

-

Single-stranded DNA (ssDNA) plasmid (e.g., M13mp18) or a specific RNA oligonucleotide substrate.

-

Digestion Buffer: 10 mM Tris-HCl (pH 8.0), 100 mM NaCl, 10 mM β-mercaptoethanol, 2.5 mM MnCl2.

-

EDTA (50 mM) for stopping the reaction.

-

Agarose gel (1.0%).

-

Ethidium bromide or other nucleic acid stain.

-

Loading dye.

-

DNA ladder.

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes. Each reaction should contain the digestion buffer, a fixed amount of the ssDNA or RNA substrate (e.g., 50 ng/µl), and the desired concentration of the purified PAN endonuclease.

-

For inhibitor studies, pre-incubate the enzyme with the inhibitor for a specified time before adding the substrate.

-

Initiate the reaction by adding the substrate and incubate at 37°C for a defined period (e.g., 1-2 hours).

-

Stop the reaction by adding EDTA to chelate the Mn2+ ions.

-

Add loading dye to each reaction mixture.

-

Load the samples onto a 1.0% agarose gel alongside a DNA ladder.

-

Perform electrophoresis to separate the cleaved and uncleaved substrate.

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The cleavage of the substrate will result in the appearance of smaller DNA fragments.

Fluorescence Polarization (FP) Assay for Inhibitor Screening

This high-throughput assay measures the binding of small molecules to the PAN endonuclease active site.

Materials:

-

Purified recombinant PAN endonuclease domain.

-

A fluorescently labeled ligand (probe) that binds to the PAN active site with a known affinity.

-

Assay Buffer: e.g., 20 mM HEPES (pH 7.5), 150 mM NaCl, 2 mM MgCl2, 2 mM MnCl2.

-

Test compounds (potential inhibitors).

-

A microplate reader capable of measuring fluorescence polarization.

Procedure:

-

To each well of a suitable microplate, add the assay buffer.

-

Add a constant concentration of the PAN endonuclease and the fluorescent probe. The concentration of the probe should be at or below its Kd for optimal assay performance.

-

Add varying concentrations of the test compounds to the wells. Include control wells with no inhibitor (maximum polarization) and wells with no enzyme (minimum polarization).

-

Incubate the plate at room temperature for a specified period to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization of each well using a microplate reader.

-

Inhibitors that bind to the active site will displace the fluorescent probe, leading to a decrease in the fluorescence polarization signal. The IC50 values can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

X-ray Crystallography of the PAN Domain

This technique provides high-resolution structural information of the PAN endonuclease and its complexes with inhibitors.

Materials:

-

Highly purified and concentrated PAN endonuclease protein.

-

Crystallization screens (various buffers, precipitants, and salts).

-

Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion plates).

-

Cryoprotectant solution.

-

Access to a synchrotron X-ray source.

Procedure:

-

Protein Expression and Purification: Express the PAN domain (e.g., residues 1-209 of the PA protein) in a suitable expression system (e.g., E. coli) and purify it to homogeneity using chromatography techniques (e.g., affinity and size-exclusion chromatography).[8]

-

Crystallization: Set up crystallization trials by mixing the purified protein with various crystallization screen solutions in crystallization plates. The vapor diffusion method is commonly used.

-

Crystal Optimization: Optimize the initial crystal hits by refining the concentrations of the protein, precipitant, and other additives to obtain large, well-diffracting crystals.

-

Soaking or Co-crystallization with Ligands: To obtain structures with bound inhibitors, either soak the apo-crystals in a solution containing the inhibitor or co-crystallize the protein in the presence of the inhibitor.

-

Data Collection: Flash-cool the crystals in a cryoprotectant to prevent ice formation. Collect X-ray diffraction data at a synchrotron beamline.

-

Structure Determination and Refinement: Process the diffraction data and determine the three-dimensional structure of the PAN domain using molecular replacement or other phasing methods. Refine the atomic model against the experimental data to obtain a high-resolution structure.

Visualizing the Molecular Machinery

The following diagrams, generated using the DOT language, illustrate key aspects of the PAN endonuclease's function and interactions.

References

- 1. devtoolsdaily.com [devtoolsdaily.com]

- 2. Structural and Biochemical Basis for Development of Influenza Virus Inhibitors Targeting the PA Endonuclease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pfkek.jp [pfkek.jp]

- 4. journals.asm.org [journals.asm.org]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers Publishing Partnerships | The interaction of influenza A virus RNA polymerase PA subunit with the human β-actin protein [frontierspartnerships.org]

- 7. Interactions between the Influenza A Virus RNA Polymerase Components and Retinoic Acid-Inducible Gene I - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Discovery of Influenza polymerase PA-PB1 Interaction Inhibitors Using an In Vitro Split-Luciferase Complementation-based Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.plos.org [journals.plos.org]

- 11. In Vitro Assembly of PB2 with a PB1-PA Dimer Supports a New Model of Assembly of Influenza A Virus Polymerase Subunits into a Functional Trimeric Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. bio.libretexts.org [bio.libretexts.org]

- 14. rcsb.org [rcsb.org]

- 15. researchgate.net [researchgate.net]

- 16. Crystallization and X-ray crystallographic analysis of the cap-binding domain of influenza A virus H1N1 polymerase subunit PB2 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Influenza A virus polymerase acidic protein E23G/K substitutions weaken key baloxavir drug-binding contacts with minimal impact on replication and transmission | PLOS Pathogens [journals.plos.org]

- 18. Structural Studies of Inhibitors with Clinically Relevant Influenza Endonuclease Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. researchgate.net [researchgate.net]

- 21. bio.libretexts.org [bio.libretexts.org]

Methodological & Application

Application Notes and Protocols for PAN Endonuclease-IN-1 in Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

PAN endonuclease-IN-1 is a potent and specific inhibitor of the influenza virus cap-dependent endonuclease, an essential enzyme for viral replication. This enzyme, located in the N-terminal region of the polymerase acidic (PA) protein, is responsible for the "cap-snatching" mechanism, where the virus cleaves the 5' caps of host cell pre-mRNAs to prime its own mRNA synthesis. By targeting this critical step, this compound effectively blocks viral transcription and subsequent replication. These application notes provide detailed protocols for utilizing this compound in cell culture-based assays to evaluate its antiviral efficacy and cytotoxicity.

Mechanism of Action

The influenza virus RNA-dependent RNA polymerase (RdRp) is a heterotrimeric complex consisting of three subunits: PA, PB1, and PB2. The PA subunit contains the endonuclease active site, which is the target of this compound. The inhibitor binds to the active site of the PAN endonuclease, preventing it from cleaving host cell pre-mRNAs. This inhibition of the "cap-snatching" process is a critical blow to the virus, as it cannot produce its own capped mRNAs, which are necessary for translation by the host cell machinery. This leads to a significant reduction in viral protein synthesis and overall viral replication.

Data Presentation

The following table summarizes the quantitative data for this compound, providing key metrics for its activity and cytotoxicity.

| Parameter | Value | Cell Line/System | Notes |

| Enzymatic IC50 | 47 pM | Enzyme-based assay | Against wild-type PAN endonuclease.[1][2] |

| Binding Affinity (Kd) | 277 µM | Wild-Type (WT) PAN Endonuclease | |

| 384 µM | I38T Mutant PAN Endonuclease | ||

| 328 µM | E23K Mutant PAN Endonuclease | ||

| Cellular Antiviral EC50 | Low micromolar range | Antiviral replication assay | The exact value is not specified in the public literature.[3] |

| Cytotoxicity (CC50) | > 800 µM | MDCK (Madin-Darby Canine Kidney) Cells | Assessed via MTT assay after 12 hours of incubation. |

| > 800 µM | NIH3T3 (Mouse Embryonic Fibroblast) Cells | Assessed via MTT assay after 12 hours of incubation. |

Signaling Pathway and Experimental Workflow

Influenza Virus Replication and Inhibition by this compound

Caption: Influenza virus replication cycle and the inhibitory action of this compound.

Experimental Workflow for Antiviral Compound Evaluation

Caption: Workflow for evaluating the antiviral activity and cytotoxicity of this compound.

Experimental Protocols

Plaque Reduction Assay for Determining IC50

This assay determines the concentration of this compound required to inhibit the formation of viral plaques by 50%.

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Trypsin-EDTA

-

Influenza virus stock (e.g., A/Puerto Rico/8/34 (H1N1))

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Agarose

-

Crystal Violet solution

-

6-well plates

Protocol:

-

Cell Seeding:

-

One day prior to infection, seed MDCK cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 5 x 10^5 cells/well).

-

Incubate at 37°C with 5% CO2.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

On the day of the experiment, prepare serial dilutions of the compound in infection medium (DMEM with 1 µg/mL TPCK-treated trypsin).

-

-

Infection:

-

Wash the confluent MDCK cell monolayers with phosphate-buffered saline (PBS).

-

Infect the cells with influenza virus at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 100 plaque-forming units (PFU)/well).

-

Incubate for 1 hour at 37°C to allow for viral adsorption.

-

-

Treatment:

-

After the adsorption period, remove the virus inoculum.

-

Overlay the cells with 2 ml of a 1:1 mixture of 1.2% agarose and 2x infection medium containing the different concentrations of this compound or vehicle control (DMSO).

-

Allow the agarose to solidify at room temperature.

-

-

Incubation:

-

Incubate the plates at 37°C with 5% CO2 for 48-72 hours, or until plaques are visible.

-

-

Plaque Visualization and Counting:

-

Fix the cells with 10% formaldehyde for at least 1 hour.

-

Carefully remove the agarose overlay.

-

Stain the cell monolayer with 0.5% crystal violet solution for 10-15 minutes.

-

Gently wash the plates with water and allow them to dry.

-

Count the number of plaques in each well.

-

-

Data Analysis:

-

Calculate the percentage of plaque inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

-

Cytotoxicity Assay for Determining CC50

This assay determines the concentration of this compound that reduces cell viability by 50%.

Materials:

-

MDCK cells

-

DMEM with 10% FBS

-

This compound

-

DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

Protocol:

-

Cell Seeding:

-

Seed MDCK cells in a 96-well plate at a density of 1 x 10^4 cells/well.

-

Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in cell culture medium.

-